molecular formula C16H16N2 B8457114 1-Phenyltryptamine

1-Phenyltryptamine

Cat. No.: B8457114
M. Wt: 236.31 g/mol
InChI Key: VTNTWBXHFCUYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyltryptamine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(1-phenylindol-3-yl)ethanamine

InChI

InChI=1S/C16H16N2/c17-11-10-13-12-18(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-9,12H,10-11,17H2

InChI Key

VTNTWBXHFCUYEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using the general procedure, tryptamine (0.160 g, 1.00 mmol) was coupled with iodobenzene (134 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (32 μL, 0.20 mmol, 20 mol %) and toluene (1.0 mL) to give the crude product. Column chromatography (2×15 cm, methylene chloride (saturated with ammonia):methanol 50:1) provided 0.206 g (87% yield) of the product as a yellow oil. 1H NMR (400 MHz, CDCl3): δ 7.65 (m, 1H), 7.55 (m, 1H), 7.47 (m, 4H), 7.31 (m, 1H), 7.18 (m, 3H), 3.06 (t, J=7 Hz, 2H), 2.94 (t, J=7 Hz, 2H), 1.40 (bs, 2H).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
134 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
32 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
87%

Synthesis routes and methods II

Procedure details

Using the general procedure, indole (0.117 g, 1.00 mmol) was coupled with 2-chloropyridine (113 μL, 1.20 mmol) using CuI (9.5 mg, 0.050 mmol, 5.0 mol %), K3PO4 (2.1 mmol), trans-N,N′-dimethyl-1,2-cyclohexanediamine (32 μL, 0.20 mmol, 20 mol %) and toluene (1.0 mL) to give the crude product. Column chromatography (2×15 cm, hexane:ethyl acetate 9:1) provided 0.194 g (100% yield) of the product as a yellow oil. 1H NMR (400 MHz, CDCl3): δ9.24 (s, 1H), 9.05 (s, 1H), 8.41 (s, 1H), 7.75 (m, 2H), 7.60 (m, 2H), 7.48 (m, 1H).
Quantity
0.117 g
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
2.1 mmol
Type
reactant
Reaction Step Three
Quantity
32 μL
Type
reactant
Reaction Step Four
Name
CuI
Quantity
9.5 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
100%

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